molecular formula C5H9ClFNO4 B13440344 (2S,4S)-2-amino-4-fluoropentanedioicacidhydrochloride

(2S,4S)-2-amino-4-fluoropentanedioicacidhydrochloride

Cat. No.: B13440344
M. Wt: 201.58 g/mol
InChI Key: BRDKPTKDQNTRMU-GVOALSEPSA-N
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Description

(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the diastereoselective synthesis from commercially available starting materials, ensuring high diastereoselectivity through controlled transition states .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow synthesis and automated processes can enhance the efficiency and scalability of production .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds .

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its structural features allow it to interact with specific biological targets, making it a useful tool for studying biochemical pathways .

Medicine

In medicine, (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals .

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acid derivatives, such as (2S,4S)-4-hydroxyproline and (2R,4R)-4-hydroxyproline. These compounds share structural similarities but differ in their functional groups and stereochemistry .

Uniqueness

What sets (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride apart is its fluorine atom, which imparts unique chemical and biological properties. The presence of fluorine can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C5H9ClFNO4

Molecular Weight

201.58 g/mol

IUPAC Name

(2S,4S)-2-amino-4-fluoropentanedioic acid;hydrochloride

InChI

InChI=1S/C5H8FNO4.ClH/c6-2(4(8)9)1-3(7)5(10)11;/h2-3H,1,7H2,(H,8,9)(H,10,11);1H/t2-,3-;/m0./s1

InChI Key

BRDKPTKDQNTRMU-GVOALSEPSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)F.Cl

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)F.Cl

Origin of Product

United States

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